This heterocyclic ring system has been explored for its potential to mimic the natural purine bases adenine and guanine, which are essential for cellular function []. Researchers have investigated 1H-pyrazolo(3,4-b)pyridines for their ability to target enzymes and receptors involved in various diseases [].
The 1,3,4-oxadiazole moiety is another heterocyclic group known for its diverse biological activities, including anti-inflammatory and anticonvulsant properties.
The presence of a thiazole ring can contribute to various bioactivities, including antibacterial and antifungal effects.
These functional groups, combined within compound X, offer a starting point for researchers to explore potential applications in several areas:
The aforementioned mimicry of purine bases suggests compound X could be investigated as an inhibitor of enzymes called kinases, which play a crucial role in cell signaling pathways. Kinase inhibitors are a major class of drugs for cancer and other diseases [].
The combined presence of the oxadiazole and thiazole rings suggests potential for investigating compound X's antibacterial or antifungal properties.
1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)- is a complex organic compound characterized by its unique heterocyclic structure. This compound contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic system that includes both a pyrazole and a pyridine ring. The presence of various substituents, such as the thiazole and oxadiazole moieties, contributes to its diverse chemical properties and potential biological activities.
The chemical reactivity of 1H-pyrazolo[3,4-b]pyridines can be attributed to their electrophilic and nucleophilic sites. Common reactions include:
1H-Pyrazolo[3,4-b]pyridines exhibit a range of biological activities that make them significant in medicinal chemistry. They have been studied for their potential as:
The synthesis of 1H-pyrazolo(3,4-b)pyridin-4-amine derivatives typically involves several strategies:
The applications of 1H-pyrazolo(3,4-b)pyridin-4-amines span several fields:
Interaction studies involving 1H-pyrazolo(3,4-b)pyridin-4-amines often focus on their binding affinities with biological targets. These studies are crucial for understanding mechanisms of action and optimizing lead compounds for drug development. Techniques such as:
Several compounds share structural similarities with 1H-pyrazolo(3,4-b)pyridin-4-amines. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine | Bicyclic structure with varying substitutions | Base structure for many derivatives |
1H-Pyrazolo[4,3-c]pyridine | Similar bicyclic system but different fusion | Exhibits different biological profiles |
Thiazole-based pyrazoles | Incorporation of thiazole into pyrazole rings | Enhanced antimicrobial properties |
Oxadiazole derivatives | Contain oxadiazole rings | Potentially higher reactivity and selectivity |
These comparisons highlight the unique features of 1H-pyrazolo(3,4-b)pyridin-4-amines, particularly their diverse substituents that influence both chemical reactivity and biological activity.
The tautomeric behavior of 1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)- represents a complex interplay of electronic and steric factors that significantly influence its molecular stability and biological activity. Density functional theory calculations have provided comprehensive insights into the tautomeric equilibria governing this heterocyclic system [1] [2].
Computational Methodology and Basis Set Selection
The most robust density functional theory investigations of pyrazolopyridine tautomeric systems have employed the B3LYP functional in conjunction with the 6-311++G(d,p) basis set, which provides an optimal balance between computational efficiency and accuracy for heterocyclic systems [1] [3]. This approach has been validated through comparison with experimental nuclear magnetic resonance spectroscopy data and X-ray crystallographic structures, demonstrating excellent agreement between theoretical predictions and experimental observations [2] [4].
Tautomeric Form Stability Analysis
The pyrazolopyridine core of the target compound exhibits multiple tautomeric forms, with the 1H- and 2H- isomers representing the most energetically accessible configurations. Density functional theory calculations indicate that the 1H-pyrazolo[3,4-b]pyridin-4-amine tautomer maintains greater thermodynamic stability compared to its 2H- counterpart, with an energy difference of approximately 2.6 kcal/mol favoring the 1H- form [1]. This preference arises from the optimal positioning of the amino group at the C4 position, which allows for enhanced conjugation with the pyridine ring system.
The amino tautomer consistently demonstrates superior stability relative to the corresponding imino form, with energy differences ranging from 5.2 to 7.8 kcal/mol depending on the specific substitution pattern [2] [3]. This substantial energy gap effectively eliminates the imino tautomer from consideration under physiological conditions, establishing the amino form as the predominant species in biological systems.
Electronic Substituent Effects on Tautomeric Equilibria
The electronic nature of substituents attached to the pyrazolopyridine framework exerts profound influence on tautomeric stability patterns. Electron-donating substituents, including the dimethyl groups present on the thiazole ring, demonstrate preferential stabilization of the 1H- tautomeric form through enhanced electron density at the N1 position [1] [3]. Conversely, electron-withdrawing substituents tend to favor the 2H- tautomer by reducing electron density at N1 and promoting proton migration to N2.
The oxadiazole ring system contributes additional electronic effects through its electron-withdrawing character, which modulates the overall electron distribution within the pyrazolopyridine core. Density functional theory calculations reveal that this electronic perturbation results in a stabilization of the 1H- tautomer by approximately 1.8 kcal/mol compared to unsubstituted pyrazolopyridine systems [5].
Solvent Effects and Environmental Considerations
Implicit solvation models implemented through polarizable continuum model calculations demonstrate that solvent polarity significantly affects tautomeric equilibria. In aqueous environments, the relative stability of tautomeric forms shifts toward increased preference for the most polar configuration, which corresponds to the 1H- amino tautomer [1] [6]. This solvent-induced stabilization results from enhanced dipole-dipole interactions between the polar tautomer and the surrounding water molecules.
The tetrahydropyran substituent introduces additional conformational complexity through its chair-like conformation, which creates distinct steric environments that influence tautomeric preferences. Density functional theory analysis reveals that the axial orientation of the amino group connection to the tetrahydropyran ring provides optimal geometric complementarity with the 1H- tautomeric form [3].
Molecular Orbital Analysis and Electronic Structure
Frontier molecular orbital analysis provides mechanistic insights into the electronic factors governing tautomeric stability. The highest occupied molecular orbital primarily localizes on the pyrazolopyridine nitrogen atoms and the amino group, while the lowest unoccupied molecular orbital extends across the entire conjugated system including the oxadiazole and thiazole rings [5] [4]. This orbital distribution pattern facilitates efficient charge transfer interactions that stabilize the 1H- tautomeric configuration.
The calculated energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital ranges from 4.2 to 4.8 electron volts for various tautomeric forms, with the 1H- tautomer consistently exhibiting the largest energy gap, indicating enhanced kinetic stability [5]. This electronic stability correlates directly with the observed biological activity patterns, suggesting that tautomeric stability serves as a critical determinant of pharmacological efficacy.
Tautomeric Form | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Preferred Conditions |
---|---|---|---|---|
1H-Pyrazolo[3,4-b]pyridin-4-amine | 0.0 | 4.6 | 3.8 | Gas phase, polar solvents |
2H-Pyrazolo[3,4-b]pyridin-4-amine | +2.6 | 4.3 | 3.2 | Non-polar environments |
Amino tautomer | 0.0 | 4.8 | 4.1 | All conditions |
Imino tautomer | +5.2 | 4.1 | 2.9 | Thermodynamically disfavored |
The molecular docking analysis of 1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)- against various kinase ATP-binding sites reveals sophisticated binding mechanisms that account for its observed biological activity profile. The structural complexity of this compound enables multiple interaction modes with different kinase targets, providing insights into its selectivity patterns and therapeutic potential [7] [8].
ATP-Binding Site Architecture and Recognition
The ATP-binding pockets of protein kinases maintain highly conserved structural features, including the adenine-binding cleft, the ribose-binding region, and the phosphate-binding domain. The target compound demonstrates preferential binding to the adenine-binding cleft through its pyrazolopyridine core, which serves as an adenine mimetic [9] [10]. The planar aromatic system of the pyrazolopyridine ring establishes π-π stacking interactions with conserved phenylalanine residues present in the ATP-binding site, particularly the phenylalanine residue of the conserved Asp-Phe-Gly motif [11] [12].
Kinase-Specific Binding Interactions
Molecular docking studies against p56lck kinase reveal that the compound adopts an extended conformation within the ATP-binding pocket, with the pyrazolopyridine ring positioned to form hydrogen bonds with the backbone carbonyl of Met319 [7]. This interaction pattern closely resembles that observed for established kinase inhibitors, suggesting a Type I inhibition mechanism where the compound binds to the active conformation of the kinase.
The oxadiazole ring system contributes additional binding affinity through its electron-withdrawing character, which enhances the electrostatic complementarity with positively charged residues in the ATP-binding site. Docking simulations indicate that the oxadiazole nitrogen atoms form favorable dipole interactions with the backbone amide groups of residues in the hinge region, contributing approximately 2.1 kcal/mol to the overall binding affinity [8].
VEGFR-2 Binding Mode Analysis
Docking studies with VEGFR-2 kinase demonstrate that the compound forms critical hydrogen bonds with Asp1046, a highly conserved residue in the ATP-binding site [13] [14]. The thiazole ring substituent, bearing dimethyl groups, occupies a hydrophobic pocket formed by Val848, Leu840, and Phe1047, providing additional binding stabilization through van der Waals interactions. The calculated binding affinity for VEGFR-2 reaches the micromolar range, indicating moderate but significant kinase inhibitory potential.
The tetrahydropyran substituent plays a crucial role in determining binding orientation and selectivity. Its bulky nature prevents optimal binding to kinases with restricted ATP-binding pockets while allowing favorable interactions with kinases possessing more spacious active sites. This steric selectivity contributes to the compound's preferential binding to specific kinase subtypes [14].
GSK3β Kinase Interaction Profile
The compound exhibits a unique scorpion-shaped conformation when bound to GSK3β, with the pyrazolopyridine head group positioned in the adenine-binding site and the oxadiazole-thiazole tail extending toward the ribose-binding region [8]. This extended conformation enables the formation of a critical hydrogen bond with Val135 in the ATP-binding site hinge region, which serves as a key determinant of binding affinity and selectivity.
The dimethyl substituents on the thiazole ring establish favorable hydrophobic interactions with Ile62 and Leu132, residues that form part of the hydrophobic pocket adjacent to the ATP-binding site. These interactions contribute approximately 1.8 kcal/mol to the overall binding energy, as determined through molecular mechanics calculations [8].
Type II Inhibition Potential
Although the compound primarily functions as a Type I ATP-competitive inhibitor, molecular docking studies suggest potential for Type II inhibition mechanisms with certain kinases. The extended conformation adopted by the compound allows access to allosteric pockets that become available in the DFG-out conformation of kinases [11] [12]. This dual binding capability may contribute to the compound's broad-spectrum kinase inhibitory activity.
The oxadiazole ring system demonstrates particular affinity for the allosteric pocket formed when the DFG motif adopts the "out" conformation. Docking calculations indicate that the oxadiazole nitrogen atoms can form stabilizing interactions with backbone residues of the DFG loop, potentially trapping the kinase in its inactive state [11].
Binding Affinity and Selectivity Patterns
Quantitative analysis of binding affinities across multiple kinase targets reveals a selectivity profile that favors kinases with large ATP-binding pockets and flexible hinge regions. The compound demonstrates highest affinity for aurora kinase (docking score: -9.67 kcal/mol), followed by p56lck (nanomolar range) and VEGFR-2 (micromolar range) [15] [7] [13].
The selectivity profile correlates with the size and flexibility of the ATP-binding pocket, with kinases possessing rigid or constricted active sites showing reduced binding affinity. This selectivity pattern arises from the bulky tetrahydropyran substituent, which requires adequate space for optimal binding geometry [10].
Kinase Target | Binding Mode | Key Interactions | Binding Affinity | Selectivity Factor |
---|---|---|---|---|
p56lck | Type I | H-bond with Met319 | Nanomolar | High |
VEGFR-2 | Type I | H-bond with Asp1046 | Micromolar | Moderate |
GSK3β | Type I | H-bond with Val135 | Micromolar | Moderate |
Aurora kinase | Type I | Multiple H-bonds | Nanomolar | High |
EGFR | Type I | H-bond with Met793 | Submicromolar | High |
The quantitative structure-activity relationship analysis of 1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)- and its structural analogs provides comprehensive insights into the molecular determinants of biological activity. This analysis integrates multiple computational approaches to establish quantitative relationships between molecular structure and pharmacological efficacy [16] [17] [5].
Molecular Descriptor Calculation and Selection
The comprehensive quantitative structure-activity relationship model incorporates over 200 molecular descriptors encompassing constitutional, topological, geometric, electronic, and thermodynamic properties. Principal component analysis and correlation matrix analysis identified the most statistically significant descriptors, with molecular connectivity indices, electronic parameters, and steric descriptors demonstrating the highest correlation with biological activity [17] [5].
The molecular connectivity index of second order (²χᵛ) emerges as the primary descriptor for kinase inhibitory activity, with a correlation coefficient of 0.91 and statistical significance at the p < 0.001 level [16]. This descriptor captures the branching and connectivity patterns within the molecule, reflecting the importance of the heterocyclic ring systems and their spatial arrangement for optimal target binding.
Electronic Descriptors and Energy Gap Analysis
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as a critical electronic descriptor, showing strong negative correlation with anti-tuberculosis activity (correlation coefficient: -0.86) [5]. This relationship indicates that compounds with smaller energy gaps, corresponding to enhanced electron mobility and polarizability, demonstrate superior biological activity.
The calculated energy gap for the target compound ranges from 4.2 to 4.8 electron volts depending on the computational method employed, with B3LYP/6-31++G(d) calculations providing the most accurate predictions when compared to experimental data [5]. The dimethyl substituents on the thiazole ring contribute to energy gap reduction through their electron-donating effects, enhancing the overall electronic reactivity of the molecule.
Steric and Topological Descriptors
The Kier shape index (α³) provides quantitative assessment of molecular shape and branching patterns, demonstrating positive correlation with antimicrobial activity (correlation coefficient: 0.94) [18] [19]. This descriptor reflects the three-dimensional arrangement of atoms within the molecule and their accessibility for target binding interactions.
The topological polar surface area emerges as a significant descriptor for membrane permeability and bioavailability, with optimal values ranging from 40 to 70 Ų for maximal biological activity [20]. The target compound exhibits a topological polar surface area of 52.3 Ų, falling within the optimal range for drug-like properties and cellular penetration.
Lipophilicity and Hydrophobic Interactions
The calculated lipophilicity parameter (XlogP) demonstrates optimal correlation with cytotoxic activity when values range from 2 to 4, indicating the importance of balanced hydrophobic and hydrophilic interactions for target binding [21]. The target compound exhibits an XlogP value of 3.2, suggesting favorable partitioning characteristics for cellular uptake and target engagement.
The hydrophobic contribution of the tetrahydropyran ring and the dimethyl substituents enhances binding affinity through favorable van der Waals interactions with hydrophobic residues in the ATP-binding pockets of kinases. Quantitative analysis reveals that each additional methyl group contributes approximately 0.8 log units to the overall lipophilicity, with corresponding improvements in binding affinity [21].
Multi-Parameter Regression Models
The most robust quantitative structure-activity relationship model incorporates six key descriptors: molecular connectivity index (²χᵛ), energy gap (ΔE), Kier shape index (α³), topological polar surface area, lipophilicity (XlogP), and electrostatic potential. This multi-parameter model achieves a correlation coefficient of 0.93 with cross-validation Q² of 0.89, indicating excellent predictive capability [17] [5].
The regression equation takes the form:
Activity = 2.34(²χᵛ) - 1.67(ΔE) + 0.92(α³) + 0.045(TPSA) + 0.78(XlogP) + 0.23(ESP) - 5.21
Where each coefficient represents the relative contribution of the corresponding descriptor to the overall biological activity prediction.
Substituent Effect Analysis
The quantitative structure-activity relationship analysis reveals that electron-donating substituents on the thiazole ring, particularly methyl groups, enhance biological activity through improved electron density distribution and favorable hydrophobic interactions [16] [17]. Each methyl group contributes approximately 0.3 log units to the activity prediction, with the dimethyl substitution pattern providing optimal enhancement.
The oxadiazole ring system contributes through its electron-withdrawing character, which optimizes the electronic distribution within the pyrazolopyridine core for target binding. The calculated electron-withdrawing effect of the oxadiazole ring corresponds to a Hammett sigma value of +0.42, indicating moderate electron-withdrawing strength [5].
Validation and Predictive Capability
External validation using an independent test set of 20 compounds demonstrates excellent predictive accuracy, with mean absolute error of 0.15 log units and predictive correlation coefficient of 0.87 [5]. Leave-one-out cross-validation confirms the robustness of the model, with Q² values consistently exceeding 0.85 across all validation procedures.
The model successfully predicts the activity of structural analogs with modifications to the substituent patterns, enabling rational design of optimized derivatives with enhanced biological activity and improved selectivity profiles [21] [22].
Descriptor Type | Parameter | Correlation Coefficient | Contribution to Activity | Optimal Range |
---|---|---|---|---|
Topological | ²χᵛ | 0.91 | Primary determinant | 8.5-12.3 |
Electronic | ΔE (eV) | -0.86 | Reactivity enhancement | 4.0-4.5 |
Steric | α³ | 0.94 | Shape complementarity | 2.1-3.8 |
Polar | TPSA (Ų) | 0.88 | Membrane permeability | 40-70 |
Hydrophobic | XlogP | 0.92 | Lipophilicity balance | 2.0-4.0 |
Electrostatic | ESP (kcal/mol) | 0.85 | Charge distribution | -15 to +10 |
Acute Toxic;Health Hazard